N-(Bromomethyl)phthalimide

Catalog No.
S749911
CAS No.
5332-26-3
M.F
C9H6BrNO2
M. Wt
240.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Bromomethyl)phthalimide

Substituting N-(Chloromethyl)phthalimide for the bromo analog often leads to incomplete reactions. N-(Bromomethyl)phthalimide's superior bromide leaving group ensures efficient SN2 alkylation under mild conditions, avoiding thermal byproducts.

  • Faster kinetics increase throughput & lower energy costs.
  • Enables alkylation of weakly nucleophilic or heat-sensitive substrates.
  • Secures high yields in multi-step syntheses.

CAS Number

5332-26-3

Product Name

N-(Bromomethyl)phthalimide

IUPAC Name

2-(bromomethyl)isoindole-1,3-dione

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

InChI

InChI=1S/C9H6BrNO2/c10-5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2

InChI Key

UUSLLECLCKTJQF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CBr

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CBr

The exact mass of the compound N-(Bromomethyl)phthalimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3997. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N-(Bromomethyl)phthalimide, 2-(Bromomethyl)isoindoline-1,3-dione, N-Bromomethylphthalimide, Phthalimidomethyl bromide, 2-(Bromomethyl)-1H-isoindole-1,3(2H)-dione

Purity

≥97%

Package Size

5 g, 10 g, 25 g

N-(Bromomethyl)phthalimide is a stable, crystalline solid primarily used as an aminomethylating agent in organic synthesis, particularly in Gabriel-type reactions for the preparation of primary amines. [8, 9] Its core function is to introduce a phthalimidomethyl group onto a nucleophilic substrate. The high reactivity is driven by the bromomethyl group, which functions as a potent electrophile and an excellent leaving group in SN2 reactions, enabling the efficient formation of new carbon-heteroatom bonds. [13, 16]

Procurement Fit

Reagent Identity Crystalline N-substituted phthalimide with reactive bromomethyl electrophile
Workflow Role ATRP initiator and electrophilic building block for aminomethyl introduction
Method Compatibility Supports anhydrous nucleophilic substitution and controlled radical polymerization

Direct substitution of N-(Bromomethyl)phthalimide with its more economical analog, N-(Chloromethyl)phthalimide, is a common cause of failed or low-yield syntheses. The choice of the halide is a critical process parameter. Due to the lower bond strength of the C-Br bond compared to the C-Cl bond and the superior leaving group ability of bromide, N-(Bromomethyl)phthalimide exhibits significantly higher reactivity in SN2 reactions. [11] This distinction means that reaction conditions such as temperature, solvent, and reaction time must be specifically optimized for the chosen halide. Attempting to use conditions developed for the bromo- compound with the chloro- analog will often result in dramatically slower or incomplete reactions, making them non-interchangeable for established protocols.

Substitution Risk

Factor
N-(Bromomethyl)phthalimide
N-(Chloromethyl)phthalimide
Reactivity
Smaller HOMO-LUMO gap, higher electrophilicity
Larger gap, lower electrophilicity
Bond Polarization
Higher dipole moment, stronger C-Br polarization
Lower dipole moment, weaker C-Cl polarization
ATRP Profile
Reported clean amine deprotection after hydrazinolysis
May exhibit different initiation kinetics; performance may not transfer

Accelerated Kinetics vs. Chloro Analogs

In nucleophilic substitution (SN2) reactions, which are central to the Gabriel synthesis, the reactivity of alkyl halides follows the established trend of R-I > R-Br > R-Cl. [11] N-(Bromomethyl)phthalimide leverages this principle, offering substantially higher reactivity than N-(Chloromethyl)phthalimide. This enhanced reactivity allows for the use of milder reaction conditions (e.g., lower temperatures), shorter reaction times, or successful reactions with less reactive, weakly nucleophilic substrates where the chloro- analog would fail or require forcing conditions. [10, 11]

Evidence DimensionChemical Reactivity in SN2 Reactions
Target Compound DataHigh (as a bromoalkane)
Comparator Or BaselineN-(Chloromethyl)phthalimide (lower reactivity as a chloroalkane)
Quantified DifferenceQualitatively higher; enables milder conditions and shorter reaction times.
ConditionsStandard Gabriel synthesis / SN2 reaction conditions.

This allows for greater process flexibility, reduced energy consumption, and a broader substrate scope, especially for temperature-sensitive molecules.

HOMO-LUMO Gap
Head-to-head
0.2702 eV (vacuum) / 0.2098 eV (ethanol) vs. larger gap for chloro analog
Reported reactivity contrast supports reagent selection
DFT/B3LYP/6-31G(d,p); solvent-model influence

Effective ATRP Initiator

N-(Bromomethyl)phthalimide has been successfully employed as a functional initiator in Atom Transfer Radical Polymerization (ATRP) to synthesize α-phthalimidopolystyrene with low polydispersity (Mw/Mn ~1.3). [1] The reactivity of the C-Br bond is well-suited for the activation step in ATRP, allowing for controlled chain growth. This demonstrates its utility as a specialized precursor for creating well-defined polymers with terminal amine functionality (after deprotection), a task for which less reactive initiators may be unsuitable. [1, 2]

Evidence DimensionPolydispersity Index (PDI) in Polystyrene Synthesis via ATRP
Target Compound Data~1.3
Comparator Or BaselineBenchmark for controlled polymerization (PDI values close to 1.0 indicate high control)
Quantified DifferenceAchieves low polydispersity, indicating effective initiation and control.
ConditionsATRP of styrene.

For materials science applications, using this compound as an initiator provides a reliable route to creating polymers with specific architectures and functional end-groups.

Bond Polarization
Head-to-head
Higher dipole moment and C-Br polarization vs. C-Cl
Reported enhanced electrophilic character
NBO analysis; charge distribution confirms polarization

Higher Melting Point for Easier Handling

N-(Bromomethyl)phthalimide is a crystalline solid with a defined melting point of 152-155 °C. [2] Its direct procurement substitute, N-(Chloromethyl)phthalimide, has a significantly lower melting point of 131-135 °C. [4, 5] The ~20 °C higher melting point of the bromo- derivative indicates greater thermal stability in the solid state, which can be advantageous for storage, handling, and certain high-temperature processing applications where reagent stability is critical.

Evidence DimensionMelting Point (°C)
Target Compound Data152-155 °C
Comparator Or BaselineN-(Chloromethyl)phthalimide: 131-135 °C
Quantified Difference~20 °C higher
ConditionsLiterature reported values.

A higher melting point suggests stronger intermolecular forces and greater lattice energy, often correlating with better long-term stability and easier handling as a free-flowing solid.

ATRP Initiation
Head-to-head
Mw/Mn ∼1.3; clean amine deprotection vs. ester cleavage in alternative initiators
Supports end-functional polymer synthesis route choice
Styrene ATRP with CuBr/dNbpy; deprotection via Ing-Manske
Carborane Yield
Class-level
65% isolated yield
Reported reactivity with carborane dianion
Stoichiometric reaction in benzene/Et2O; class-level inference

Primary Amines from Sensitive Substrates

Due to its higher reactivity, N-(Bromomethyl)phthalimide is the indicated reagent for reactions with substrates that are prone to degradation at elevated temperatures. Its ability to react efficiently under milder conditions prevents byproduct formation. It is also the superior choice for alkylating weakly nucleophilic substrates, such as certain aromatic amines or sterically hindered alcohols, where the less reactive N-(Chloromethyl)phthalimide would result in poor or no conversion. [11]

Functional Polymers via ATRP

In materials science, this compound serves as a high-performance initiator for ATRP. Its use provides a reliable method for producing polymers with a terminal phthalimide group, which can then be converted to a primary amine for further functionalization, cross-linking, or surface grafting. This makes it a key precursor for advanced materials like polymer brushes, block copolymers, and functional coatings. [1]

Pharma & Agrochemical Process Optimization

For industrial-scale synthesis, the faster reaction kinetics enabled by N-(Bromomethyl)phthalimide can lead to increased throughput and lower energy costs compared to its chloro- analog. In multi-step syntheses, securing a high yield in the aminomethylation step is critical, and the superior reactivity of the bromo- compound provides greater reliability and process robustness. [10]

Application Fit Matrix

Application
Selection Property
Validation Focus
Amine end-functional polystyrene via ATRP
Initiator end-group fidelity; clean deprotection to primary amine
Polydispersity index and amine end-group purity after hydrazinolysis
TACE inhibitor lead optimization
Protected aminomethyl handle for zinc-binding motif installation
Enzyme inhibition assay and pharmacophore incorporation
Carborane polyamine precursors for BNCT research
Reactivity with nucleophilic boron cage dianions
Product yield and cage integrity after functionalization
Multistep amine synthesis via SN2 alkylation
Electrophilic reactivity and phthalimide protecting group stability
Reaction efficiency with soft nucleophiles; deprotection step

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5332-26-3

Wikipedia

N-(Bromomethyl)phthalimide

General Manufacturing Information

1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)-: INACTIVE

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